molecular formula C18H18F2N2O2 B6923850 N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2-(2-hydroxyphenyl)acetamide

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2-(2-hydroxyphenyl)acetamide

Cat. No.: B6923850
M. Wt: 332.3 g/mol
InChI Key: JMWPKIJSTYAXBL-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2-(2-hydroxyphenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl ring, a difluorophenyl group, and a hydroxyphenylacetamide moiety

Properties

IUPAC Name

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c19-14-5-3-6-15(20)18(14)22-9-8-13(11-22)21-17(24)10-12-4-1-2-7-16(12)23/h1-7,13,23H,8-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWPKIJSTYAXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CC=C2O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2-(2-hydroxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the difluorophenyl group. One common synthetic route includes the following steps:

  • Formation of the Pyrrolidinyl Ring: : This can be achieved through the cyclization of an appropriate amino acid derivative.

  • Introduction of the Difluorophenyl Group: : This involves a halogenation reaction, where a phenyl ring is treated with a fluorinating agent to introduce the difluorophenyl group.

  • Coupling with the Hydroxyphenylacetamide: : The final step involves the coupling of the pyrrolidinyl ring with the hydroxyphenylacetamide moiety, often using a peptide coupling reagent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: : The difluorophenyl group can undergo reduction to form a difluorophenylmethanol derivative.

  • Substitution: : The pyrrolidinyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinone derivatives

  • Reduction: : Difluorophenylmethanol derivatives

  • Substitution: : Substituted pyrrolidinyl derivatives

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as potential inhibitors for certain enzymes or receptors.

  • Medicine: : It has potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2-(2-hydroxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds, such as:

  • N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]acetamide

  • N-[1-(2-hydroxyphenyl)pyrrolidin-3-yl]acetamide

  • N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]benzamide

These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical properties and biological activities.

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